(1-Aminopropan-2-yl)(methyl)amine
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Overview
Description
(1-Aminopropan-2-yl)(methyl)amine is a chemical compound with the molecular formula C4H12N2
Mechanism of Action
Target of Action
Amines, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Amines typically interact with their targets through processes such as hydrogen bonding or ionic interactions .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including transamination processes .
Pharmacokinetics
Amines are generally well-absorbed and can be metabolized through various pathways, including oxidation, methylation, and conjugation .
Result of Action
The effects of amines can vary widely depending on their specific structures and the biological targets they interact with .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of amines .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific properties of the amine and the biomolecules it interacts with .
Cellular Effects
Amines can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Amines can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that amines can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Amines can interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Amines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Aminopropan-2-yl)(methyl)amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with haloalkanes. This method requires a large excess of ammonia to ensure the formation of primary amines. The reaction typically involves the use of alkyl iodides or bromides as the haloalkane source .
Another method involves the reductive amination of ketones or aldehydes with methylamine. This process uses reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of nitriles or imines. This method is efficient and can be scaled up for large-scale production. The reaction conditions typically include high pressure and temperature, along with the use of metal catalysts such as nickel or palladium .
Chemical Reactions Analysis
Types of Reactions
(1-Aminopropan-2-yl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
(1-Aminopropan-2-yl)(methyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: This compound has a similar structure but contains a hydroxyl group instead of a methyl group.
N-Methyl-1,2-diaminoethane: This compound has a similar amine functionality but differs in the carbon chain length.
Uniqueness
(1-Aminopropan-2-yl)(methyl)amine is unique due to its specific arrangement of amino and methyl groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-N-methylpropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-4(3-5)6-2/h4,6H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINJNNGWMNSBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6089-40-3 |
Source
|
Record name | (1-aminopropan-2-yl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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